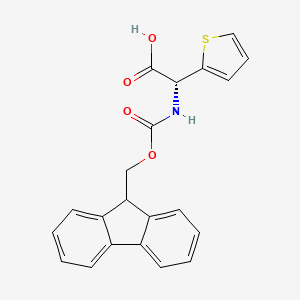

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

Beschreibung

This compound is a chiral amino acid derivative featuring an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, a thiophen-2-yl substituent, and an acetic acid backbone. Its IUPAC name reflects the R-configuration at the stereogenic center, critical for applications in asymmetric synthesis and peptide chemistry . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQXSEXNUPRHPV-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592357 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208259-66-9 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structural features, particularly the fluorenyl group and thiophene moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure includes:

- Fluorenyl group : Enhances lipophilicity and may influence interactions with biological targets.

- Thiophenyl acetic acid : Contributes to its potential as a bioactive agent.

The biological activity of this compound is primarily linked to its structural components. Compounds with similar structures have been shown to exhibit various activities against biological targets. Key mechanisms include:

- Enzyme Inhibition : Interaction with specific enzymes can modulate metabolic pathways.

- Receptor Binding : The fluorenyl group may facilitate binding to hydrophobic pockets in receptors, influencing signaling pathways.

- Cytokine Modulation : Potential anti-inflammatory effects through the regulation of cytokine production.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Neuroprotective Effects

Certain analogs have been studied for their neuroprotective potential, particularly in the context of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

3. Anti-inflammatory Properties

The compound may influence inflammatory pathways, potentially leading to reduced cytokine production and modulated immune responses. This activity is crucial for developing treatments for chronic inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated several fluorenyl derivatives against Mycobacterium tuberculosis. Among these, certain compounds exhibited strong inhibitory effects on key enzymes involved in the bacterial fatty acid biosynthesis pathway, suggesting a promising avenue for tuberculosis treatment .

| Compound | Activity Against M. tuberculosis | IC50 (nM) |

|---|---|---|

| Compound A | Yes | 45 |

| Compound B | Yes | 30 |

| Compound C | No | - |

Case Study 2: Neuroprotective Potential

In vitro studies demonstrated that specific analogs of the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This suggests potential applications in treating conditions like Alzheimer's disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of Fmoc-protected amino acids with variable side chains. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural Comparison

Research Findings and Limitations

- Stereochemical Purity : The R-configuration is critical for bioactivity; improper synthesis may yield inactive diastereomers .

- Toxicity Data: Limited toxicological profiles are available for thiophene-containing Fmoc derivatives, necessitating caution in biological studies .

- Scalability : Industrial-scale production remains challenging due to the multi-step synthesis and purification requirements .

Vorbereitungsmethoden

Fmoc Protection Reaction Conditions

Reagents: Fmoc chloride or Fmoc-OSu, base (commonly sodium bicarbonate or triethylamine), and an appropriate solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).

Procedure: The amino acid is dissolved in aqueous or mixed solvent, and the base is added to maintain a basic pH (around 8-9). The Fmoc reagent is then added slowly at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

Reaction Time: Typically 1–3 hours under stirring.

Workup: The reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered and washed.

Solubility and Stock Solution Preparation

The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), DMF, and acetonitrile.

To prepare stock solutions, the compound is dissolved in the chosen solvent, often aided by mild heating (up to 37°C) and ultrasonic agitation to ensure complete dissolution.

Solutions should be clear before proceeding to further dilution or use.

Storage conditions for stock solutions are critical: at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

In Vivo Formulation Preparation (If Applicable)

The compound can be formulated for in vivo studies by preparing a DMSO master stock, followed by sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil.

Each solvent addition requires the solution to be clear before proceeding to the next to avoid precipitation.

Physical methods like vortexing, ultrasound, or gentle heating assist in maintaining solubility.

Automated peptide synthesizers (e.g., Syro-peptide synthesizer) are employed for large-scale or repetitive synthesis.

The process involves resin swelling, Fmoc deprotection cycles using 20% piperidine in DMF, amino acid coupling using activating agents such as PyBOP, HATU, or HCTU, and multiple washing steps.

Typical cycle times for coupling and deprotection are around 40 minutes and 5–15 minutes, respectively.

The process is repeated to assemble peptide fragments incorporating the Fmoc-(R)-2-thienylglycine residue.

| Step | Reagents/Conditions | Time | Notes |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl or Fmoc-OSu, base (NaHCO3/TEA), solvent (DMF/dioxane) | 1–3 hours | Low temperature (0–5°C) recommended |

| Purification | Acidification, filtration, washing | Variable | Crystallization or chromatography |

| Stock Solution Preparation | Solvent (DMSO, DMF), heat (37°C), ultrasound | Until clear | Store at -80°C (6 months) or -20°C (1 month) |

| In Vivo Formulation | DMSO master stock, PEG300, Tween 80, water/corn oil | Sequential | Ensure clarity after each addition |

| Automated Peptide Synthesis | Resin swelling, piperidine deprotection, PyBOP/HATU coupling | 40 min/cycle | Multiple cycles for peptide assembly |

The stereochemical purity of the (R)-enantiomer is maintained throughout the synthesis by using enantiomerically pure starting materials and mild reaction conditions.

The Fmoc group provides orthogonal protection, allowing selective deprotection in peptide synthesis.

The thiophene ring remains intact under the reaction conditions, preserving the compound’s functional properties.

Solubility challenges are addressed by careful solvent selection and physical methods to ensure clear solutions, critical for reproducibility in research and formulation.

Automated synthesis protocols enhance reproducibility and scalability, important for industrial applications.

The preparation of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid is well-established through Fmoc protection of the chiral amino acid precursor under controlled conditions. The process involves careful solvent and reagent selection, temperature control, and purification steps to ensure high purity and stereochemical integrity. Stock solution preparation and in vivo formulation require attention to solubility and storage conditions. Automated peptide synthesizers facilitate large-scale production with consistent quality, supporting the compound’s extensive use in peptide synthesis and related research fields.

Q & A

Q. What are the standard synthetic routes for preparing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid?

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A common approach involves coupling thiophene-2-ylacetic acid derivatives with Fmoc-protected amino groups using activating agents like HATU or DIC in anhydrous solvents (e.g., dichloromethane or DMF). For example, analogous syntheses of Fmoc-amino acids use N-ethyl-N,N-diisopropylamine as a base and low temperatures (-10°C to 20°C) to minimize side reactions . Critical steps include resin activation (e.g., NovaSyn TGR resin) and sequential deprotection using piperidine in DMF to remove Fmoc groups while preserving stereochemical integrity .

Q. What purification methods are recommended for isolating this compound?

Reverse-phase chromatography (RP-HPLC or C18 columns) is the gold standard for purifying Fmoc-protected amino acids, particularly when thiophene or other aromatic moieties are present. Solvent systems often combine acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to improve resolution . Preparative HPLC followed by lyophilization ensures high purity (>95%), as confirmed by MALDI-TOF mass spectrometry or ESI-MS .

Q. What safety precautions are essential for handling this compound?

The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) and requires handling in a fume hood with PPE: nitrile gloves, safety goggles, and lab coats. Storage should be in airtight containers at -20°C under inert gas (e.g., argon) to prevent degradation. Fire hazards include toxic fumes upon combustion; use CO₂ or dry chemical powder extinguishers .

Advanced Research Questions

Q. How can racemization be minimized during synthesis of this chiral Fmoc-protected amino acid?

Racemization is a critical concern during coupling and deprotection. Key strategies include:

- Low-temperature reactions : Conduct coupling steps at -10°C to 0°C to reduce base-catalyzed epimerization .

- Activating agents : Use HOBt or Oxyma additives with carbodiimides (e.g., DIC) to stabilize active esters and suppress racemization .

- Deprotection conditions : Limit exposure to piperidine (20% in DMF) to 10–20 minutes, as prolonged treatment increases epimerization risk .

Monitoring optical rotation and chiral HPLC (e.g., Chiralpak IC column) post-synthesis ensures stereochemical fidelity .

Q. What analytical techniques confirm the stereochemical integrity and purity of the final product?

- Chiral HPLC : Paired with a polar organic mobile phase (e.g., hexane/isopropanol) to resolve enantiomers .

- NMR spectroscopy : - and -NMR (if fluorinated analogs exist) verify regiochemistry and absence of diastereomers .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and isotopic patterns .

Q. How should researchers address discrepancies in reported toxicity or stability data for this compound?

Conflicting data often arise from incomplete toxicological profiling (e.g., missing chronic exposure studies). Mitigation strategies include:

- In-house testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity to fill data gaps .

- Stability studies : Use accelerated degradation protocols (e.g., 40°C/75% RH for 1 month) with HPLC monitoring to assess hydrolytic or oxidative degradation .

- Literature cross-validation : Compare results with structurally similar Fmoc-amino acids (e.g., phenyl- or indole-substituted analogs) to infer stability trends .

Methodological Considerations

- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution for challenging R-configuration retention .

- Scale-up challenges : Optimize solvent volume ratios (e.g., DMF:CH₂Cl₂ at 1:3) to balance reaction efficiency and purification yield .

- Contradictory data analysis : Apply multivariate statistical tools (e.g., PCA) to reconcile divergent toxicity or stability results across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.